(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid
CAS No.:
Cat. No.: VC17491788
Molecular Formula: C11H9BF3NO4
Molecular Weight: 287.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BF3NO4 |
|---|---|
| Molecular Weight | 287.00 g/mol |
| IUPAC Name | [2-methoxy-6-(trifluoromethoxy)quinolin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C11H9BF3NO4/c1-19-10-8(12(17)18)5-6-4-7(20-11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3 |
| Standard InChI Key | CAIJIFKQLSSAMS-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1OC)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a quinoline heterocycle substituted with a methoxy group (-OCH₃) at position 2, a trifluoromethoxy group (-OCF₃) at position 6, and a boronic acid (-B(OH)₂) at position 3. The quinoline scaffold provides aromatic stability, while the substituents modulate electronic and steric properties. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation, traits advantageous in drug design .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₁₂H₁₀BF₃NO₄, with a molecular weight of 286.03 g/mol. This aligns with the addition of -OCF₃ (85 g/mol) to a methoxyquinoline-boronic acid framework.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BF₃NO₄ |
| Molecular Weight | 286.03 g/mol |
| Calculated Exact Mass | 285.068 Da |
| Hydrogen Bond Donors | 2 (B(OH)₂) |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Characteristics
While direct data for this compound is unavailable, inferences are drawn from similar boronic acid-containing quinolines. For example, (2-bromo-6-methoxyquinolin-3-yl)boronic acid ( ) exhibits a -NMR signal at δ 7.83 ppm for the quinoline proton adjacent to the boronic acid . The trifluoromethoxy group’s -NMR signal is expected near δ -58 ppm, consistent with analogous -OCF₃ derivatives .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via functionalization of a pre-substituted quinoline precursor. Two plausible routes include:
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Halogenation-Borylation Sequence: Introduce bromine at position 3 of 2-methoxy-6-(trifluoromethoxy)quinoline, followed by Miyaura borylation using Pd catalysis .
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Directed Lithiation: Use n-BuLi to deprotonate position 3 of the quinoline, followed by quenching with triisopropyl borate .
Case Study: Synthesis of (6-Methoxy-2-methylpyridin-3-yl)boronic Acid
In a representative procedure , 3-bromo-6-methoxy-2-methylpyridine underwent lithiation at -70°C with n-BuLi, followed by triisopropyl borate addition to yield the boronic acid (47% yield). Adapting this to quinoline would require adjusted temperatures and stabilizing agents due to quinoline’s lower reactivity .
Reaction Conditions and Challenges
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Temperature Control: Quinoline’s aromatic stability necessitates cryogenic conditions (-70°C) to prevent side reactions during lithiation .
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Protecting Groups: The trifluoromethoxy group’s sensitivity to strong bases may require temporary protection during boronation.
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Purification: Recrystallization from diethyl ether or 2-propanol is effective for isolating boronic acids .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s boronic acid group enables carbon-carbon bond formation with aryl halides under Pd catalysis. For example, coupling with 4-bromo-6-(trifluoromethyl)-1H-indazole (as in ) could yield biaryl structures relevant to kinase inhibitors .
Pharmacological Intermediate
Quinoline boronic acids are pivotal in developing mTOR and PI3K inhibitors . The trifluoromethoxy group’s metabolic stability enhances pharmacokinetic profiles, making this compound a candidate for antitumor agent synthesis .
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